molecular formula C14H10Cl2O2 B1300801 3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde CAS No. 328062-72-2

3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde

Cat. No. B1300801
M. Wt: 281.1 g/mol
InChI Key: BOBBJQABUQGRJP-UHFFFAOYSA-N
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Description

The compound "3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde" is a benzaldehyde derivative, which is a class of organic compounds characterized by the presence of a formyl group attached to a benzene ring. Benzaldehydes are known for their applications in the synthesis of various aromatic compounds and serve as precursors in numerous chemical reactions. Although the specific compound is not directly studied in the provided papers, similar compounds with substitutions on the benzene ring and the presence of an aldehyde group are discussed, indicating the relevance of such structures in synthetic organic chemistry.

Synthesis Analysis

The synthesis of benzaldehyde derivatives typically involves the introduction of substituents onto the benzene ring, which can significantly alter the chemical properties of the resulting compound. For instance, the synthesis of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde involves a reaction between 2-hydroxy-3-methoxybenzaldehyde and hexachlorocyclotriphosphazene, showcasing the use of a hydroxybenzaldehyde and a chlorinated reagent to introduce complex substituents . This method could potentially be adapted for the synthesis of "3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde" by choosing appropriate starting materials and reagents that introduce the dichlorobenzyl group.

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives is crucial in determining their reactivity and potential applications. The structure of the compound mentioned in the first paper was determined using X-ray analysis, revealing an orthorhombic crystal system . Such structural analyses are essential for understanding the three-dimensional arrangement of atoms within a molecule and predicting its interaction with other chemical entities. The molecular structure of "3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde" would likely exhibit similar characteristics due to the presence of the benzaldehyde core.

Chemical Reactions Analysis

Benzaldehyde derivatives participate in a variety of chemical reactions, often serving as intermediates in the synthesis of more complex molecules. For example, the second paper describes the conversion of 2-(2-oxo-3-phenylpropyl)benzaldehydes into 3-phenyl-2-naphthols and subsequently into 3-phenyl-1,2-naphthoquinones . Similarly, the third paper discusses the reactions of substituted benzaldehydes with phenylhydrazones to yield 3-aryl-4-oxo-4,5,6,7-tetrahydroindazoles . These studies highlight the versatility of benzaldehyde derivatives in synthetic chemistry, suggesting that "3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde" could also be a valuable intermediate for the synthesis of various heterocyclic and aromatic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives are influenced by the nature and position of substituents on the aromatic ring. Spectroscopic techniques such as MS, IR, 1H NMR, 13C NMR, 31P NMR, and UV-visible spectroscopy are commonly used to characterize these compounds . These methods provide information on molecular weight, functional groups, and the electronic environment within the molecule. The specific physical and chemical properties of "3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde" would depend on the influence of the dichlorobenzyl group and could be studied using similar spectroscopic techniques to understand its reactivity and potential applications in various chemical contexts.

Scientific Research Applications

Catalytic and Chemical Applications

  • Oxidation Catalyst : Sulfated Ti-SBA-15, after treatment with chlorosulfonic acid, showed a threefold increase in the oxidative property, enhancing the conversion of benzyl alcohol to benzaldehyde without affecting benzaldehyde selectivity. This highlights its potential use in industries such as cosmetics, perfumery, food, and pharmaceuticals (Sharma, Soni, & Dalai, 2012).

  • Regioselective Protection : The 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde was protected regioselectively with different protecting groups, including 2,6-dichlorobenzyl, in yields between 67-75%. This showcases its utility in synthetic chemistry for protecting sensitive functional groups (Plourde & Spaetzel, 2002).

  • Gas-Phase Selective Oxidation : Nanoporous gold (NPG) catalyst was found to be very effective in the gas-phase selective oxidation of benzyl alcohol to benzaldehyde using molecular oxygen as the green oxidant, indicating its application in producing high-quality benzaldehyde for the flavoring and pharmaceutical industries (Han et al., 2010).

Biotechnological and Pharmaceutical Applications

  • Antimicrobial Activities : Oxime derivatives synthesized from O-benzylhydroxylamines and primary benzaldehydes, including those derived from 3,4-dihydroxy-benzaldehyde, were tested as potential FabH inhibitors, exhibiting significant antimicrobial activities against various bacterial strains (Luo et al., 2012).

  • Bioproduction of Benzaldehyde : Pichia pastoris was used in a two-phase partitioning bioreactor to enhance the bioproduction of benzaldehyde, which is commonly used in the flavor industry. The study emphasized the importance of selecting sequestering polymers based on the ratio of partition coefficients for benzaldehyde and benzyl alcohol (Craig & Daugulis, 2013).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

3-[(2,6-dichlorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c15-13-5-2-6-14(16)12(13)9-18-11-4-1-3-10(7-11)8-17/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOBBJQABUQGRJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352792
Record name 3-[(2,6-dichlorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde

CAS RN

328062-72-2
Record name 3-[(2,6-dichlorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-hydroxybenzaldehyde (3.59 g, 24.39 mmol) and 2,6-dichlorobenzyl bromide (7.05 g, 29.39 mmol) in dimethylformamide (20 mL) at 0° C. was added 60% sodium hydride (1.176 g, 29.39 mmol). After stirring at ambient temperature for 16 h, the reaction was partitioned between ethyl acetate and water. The organic layer was washed with aqueous sodium chloride and dried (MgSO4). Purification by flash column chromatography (silica gel, hexane/ethyl acetate) yielded the title compound as an off-white solid (7.38 g, 89%).
Quantity
3.59 g
Type
reactant
Reaction Step One
Quantity
7.05 g
Type
reactant
Reaction Step One
Quantity
1.176 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
89%

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